Physicochemical Profiling & Application of Sodium Naphthalene-1-Sulfonate
Physicochemical Profiling & Application of Sodium Naphthalene-1-Sulfonate
Topic: Physicochemical Properties and Application Profiling of Sodium Naphthalene-1-Sulfonate (CAS 130-14-3) Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers
[1][2]
Executive Summary
Sodium naphthalene-1-sulfonate (CAS 130-14-3), often referred to as the
Molecular Architecture & Identity
The compound consists of a naphthalene bicyclic aromatic ring substituted at the
Table 1: Core Physicochemical Identity
| Property | Specification |
| IUPAC Name | Sodium naphthalene-1-sulfonate |
| CAS Number | 130-14-3 |
| Molecular Formula | |
| Molecular Weight | 230.22 g/mol |
| Appearance | White to light-brown crystalline powder |
| Solubility (Water) | Miscible / Highly Soluble (> 100 g/L at 20°C) |
| Solubility (Ethanol) | Slightly soluble |
| LogP (Acid form) | < 2.0 (High hydrophilicity) |
| pKa (Conjugate Acid) | < 1.0 (Strong acid behavior) |
| Melting Point | Decomposes > 300°C (Salt); Acid form melts ~139°C |
Physicochemical Profile & Hydrotropy
Hydrotropic Mechanism
Sodium naphthalene-1-sulfonate functions as a hydrotrope.[1] Unlike surfactants that have a Critical Micelle Concentration (CMC), hydrotropes exhibit a Minimum Hydrotropic Concentration (MHC) .[1] Below the MHC, the molecules exist as monomers. Above the MHC, they form loose, planar stack-type aggregates.
-
Mechanism: The planar naphthalene ring interacts with hydrophobic regions of drug molecules via
- stacking and Van der Waals forces, while the sulfonate head group maintains high water solubility. -
Thermodynamics: The solubilization process is driven by the enthalpy of stacking interactions and the entropy gain from water structure release around the hydrophobic solute.
Thermal & Chemical Stability[2]
-
Thermal: The salt is stable up to 250°C, making it suitable for high-temperature spray drying or melt-extrusion processes.[1]
-
Chemical: The C-S bond is robust.[1] However, under extreme acidic conditions (pH < 1) and high heat, desulfonation (hydrolysis) back to naphthalene can occur.
Synthesis: Kinetic vs. Thermodynamic Control
The synthesis of the 1-isomer requires strict temperature control to avoid contamination with the thermodynamically stable 2-isomer (CAS 532-02-5).[1]
Synthesis Protocol Overview
-
Sulfonation: Naphthalene is reacted with concentrated sulfuric acid.[1]
-
Kinetic Control: The reaction must be maintained at 0°C – 60°C . At these temperatures, the
-position is sulfonated rapidly due to higher electron density.[1] -
Isomerization Risk: If the temperature exceeds 100°C, the labile sulfonate group at the
-position migrates to the -position (2-sulfonate).[1] -
Neutralization: The acid mass is neutralized with Sodium Hydroxide (NaOH) or Sodium Carbonate (
).[1]
Visualization: Synthesis Pathway
Figure 1: Kinetic control is essential to favor the 1-isomer.[1] High temperatures lead to the 2-isomer impurity.
Analytical Characterization Protocols
Due to the high polarity of the sulfonate group, standard Reverse Phase HPLC (RP-HPLC) often results in poor retention (elution at the void volume). Ion-Pair Chromatography (IPC) is the authoritative method for purity assessment.[1]
Protocol: Ion-Pair HPLC Method
This method validates purity and quantifies the potential 2-isomer impurity.[1]
-
Column: C18 (Octadecylsilane), 5
m, 4.6 x 250 mm. -
Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water (Adjust pH to 6.5 with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (Naphthalene characteristic absorption).[1]
-
Self-Validation Check: The retention time of the 1-isomer should be distinct from the 2-isomer. The 2-isomer is more hydrophobic and typically elutes later than the 1-isomer in this system.[1]
Visualization: Analytical Workflow
Figure 2: Ion-Pair HPLC workflow ensures separation of structural isomers.
Applications in Drug Development
Solubility Enhancement
Sodium naphthalene-1-sulfonate is utilized to increase the aqueous solubility of poorly soluble drugs (BCS Class II/IV).[1]
-
Protocol: Prepare aqueous solutions of the hydrotrope (0.5 M to 2.0 M). Add excess drug powder.[1] Shake for 24h at 25°C. Filter and assay drug concentration.
-
Outcome: Significant solubility increases (10-100 fold) are observed for planar hydrophobic drugs (e.g., riboflavin, nifedipine) due to stacking interactions [1].
Counter-Ion in Salt Formation
While less common than benzene sulfonates (besylates), naphthalene sulfonates (napsylates) are used when a highly lipophilic counter-ion is needed to slow down dissolution rate (for sustained release) or improve crystallinity of a basic drug.
Safety & Handling
-
Hazards: Causes serious eye irritation (H319).[1] May cause skin irritation.[1][4]
-
Handling: Use local exhaust ventilation. Avoid dust formation (combustible dust hazard).[1][5]
-
PPE: Safety glasses with side shields, nitrile gloves, and N95 respirator if dust is generated.
References
-
PubChem. (2025).[1] Sodium 1-naphthalenesulfonate (Compound).[1][6][7] National Library of Medicine.[1] Available at: [Link][1]
-
ResearchGate. (2012).[1] Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography. Available at: [Link][1]
-
Wikipedia. (2025).[1] Naphthalene-1-sulfonic acid.[1][8][3] Available at: [Link][1]
-
Ataman Chemicals. Sodium Naphthalene Sulfonate Technical Data. Available at: [Link][1]
Sources
- 1. Sodium 1-naphthalenesulfonate | C10H7NaO3S | CID 23661867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1557807A - Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CAS 130-14-3: Sodium 1-naphthalenesulfonate | CymitQuimica [cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Sodium 1-Naphthalenesulfonate | 130-14-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
